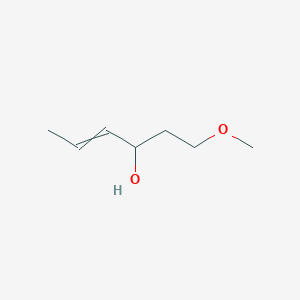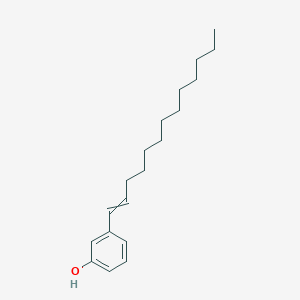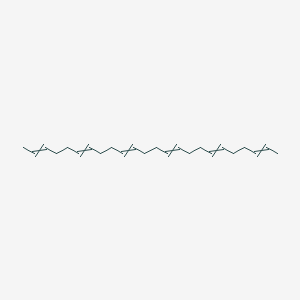![molecular formula C16H12ClN3O2 B14311381 1-[(4-Chlorophenyl)(4-nitrophenyl)methyl]-1H-imidazole CAS No. 118040-67-8](/img/structure/B14311381.png)
1-[(4-Chlorophenyl)(4-nitrophenyl)methyl]-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Chlorophenyl)(4-nitrophenyl)methyl]-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms at non-adjacent positions
Vorbereitungsmethoden
The synthesis of 1-[(4-Chlorophenyl)(4-nitrophenyl)methyl]-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chlorobenzaldehyde and 4-nitrobenzaldehyde.
Condensation Reaction: These aldehydes undergo a condensation reaction with imidazole in the presence of a suitable catalyst, such as piperidine, to form the desired product.
Reaction Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures (around 60-80°C) to facilitate the formation of the imidazole derivative.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions and purification processes to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-[(4-Chlorophenyl)(4-nitrophenyl)methyl]-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Hydrolysis: The imidazole ring can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or amines.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, nucleophiles like amines or thiols, and acidic or basic hydrolysis conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-[(4-Chlorophenyl)(4-nitrophenyl)methyl]-1H-imidazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique chemical structure.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 1-[(4-Chlorophenyl)(4-nitrophenyl)methyl]-1H-imidazole involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions in enzymes, inhibiting their activity. Additionally, the nitrophenyl and chlorophenyl groups can interact with cellular membranes and proteins, disrupting their function and leading to antimicrobial or anticancer effects.
Vergleich Mit ähnlichen Verbindungen
1-[(4-Chlorophenyl)(4-nitrophenyl)methyl]-1H-imidazole can be compared with other similar compounds, such as:
1-[(4-Chlorophenyl)(phenyl)methyl]piperazine: This compound has a similar structure but lacks the nitrophenyl group, which may result in different biological activities.
4-Chlorodiphenyl sulfone: This compound contains a sulfone group instead of an imidazole ring, leading to different chemical reactivity and applications.
1-(4-Chlorophenyl)ethanone: This compound has a simpler structure with only one aromatic ring, which may result in different chemical and biological properties.
Eigenschaften
CAS-Nummer |
118040-67-8 |
|---|---|
Molekularformel |
C16H12ClN3O2 |
Molekulargewicht |
313.74 g/mol |
IUPAC-Name |
1-[(4-chlorophenyl)-(4-nitrophenyl)methyl]imidazole |
InChI |
InChI=1S/C16H12ClN3O2/c17-14-5-1-12(2-6-14)16(19-10-9-18-11-19)13-3-7-15(8-4-13)20(21)22/h1-11,16H |
InChI-Schlüssel |
YUEPJPBMYRISMM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)N3C=CN=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2,2'-[Oxybis(methylene)]bis(5-phenyl-1,3,4-oxadiazole)](/img/structure/B14311309.png)



![Dibutyl(dodecanoyloxy)[(2-ethylhexanoyl)oxy]stannane](/img/structure/B14311350.png)
![2-[(Hept-1-en-5-yn-3-yl)oxy]oxane](/img/structure/B14311353.png)




